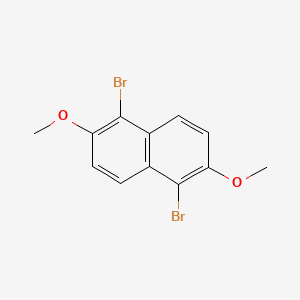

1,5-Dibromo-2,6-dimethoxynaphthalene

Vue d'ensemble

Description

1,5-Dibromo-2,6-dimethoxynaphthalene is a halogenated naphthalene compound with a molecular formula of C10H8Br2O2. It is a white solid with a melting point of 199-201 °C. This compound is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of polymers. It is also used in the production of dyes, paints, and other polymeric materials.

Applications De Recherche Scientifique

Synthesis and Derivatives : Research indicates that derivatives of naphthalene, like 1,5-Dibromo-2,6-dimethoxynaphthalene, are integral in the synthesis of various naphthaquinones. Oxidation of related dibromo dimethoxynaphthalenes has led to the discovery of new bromonaphthaquinones, showcasing their utility in the synthesis of complex organic compounds (Wilson, 1960).

Vibrational Spectroscopy : Studies involving 1,5-dimethoxynaphthalene, a close relative of this compound, have provided insights into molecular structures through vibrational spectroscopy. Such research is crucial for understanding molecular interactions and properties (Kandasamy et al., 2015).

Halogen Bonding Studies : The compound has been referenced in the study of halogen bonding, particularly in the context of dihalopyromellitic diimides. These studies explore the intricate nature of halogen bonding networks, which are fundamental in understanding molecular interactions and complex formation (Cao et al., 2014).

Photochemical Syntheses : Another area of research involves photochemical syntheses, where derivatives of dimethoxynaphthalene, similar to this compound, have been used in the synthesis of complex photoactive compounds. This research contributes significantly to our understanding of photochemical reactions and their applications in various scientific fields (Teitei et al., 1975).

Photoredox Catalysis : The compound has been involved in studies of visible-light photoredox catalysis. This research has implications for the development of efficient dehalogenation processes, crucial in organic synthesis and environmental remediation (Maji et al., 2011).

Charge Transfer Studies : Research involving charge transfer complexes of electron-rich naphthalene derivatives, like this compound, provides insight into their electronic structures. This is key for the development of advanced materials with specific electronic properties (Press et al., 2012).

Synthesis of Dopaminergic Drugs : Derivatives of dimethoxynaphthalene are used in the synthesis of dopaminergic drugs, indicating the compound's significance in medicinal chemistry (Göksu et al., 2006).

Catalysis in Coal Conversion : These compounds have been studied for their role in catalyzing the cleavage of di-β-naphthyl ether, a reaction significant in coal conversion processes (Sharma et al., 1986).

Mécanisme D'action

Safety and Hazards

“1,5-Dibromo-2,6-dimethoxynaphthalene” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Propriétés

IUPAC Name |

1,5-dibromo-2,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-9-5-3-8-7(11(9)13)4-6-10(16-2)12(8)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDSFEXTWVVJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348168 | |

| Record name | 1,5-Dibromo-2,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25315-06-4 | |

| Record name | 1,5-Dibromo-2,6-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)